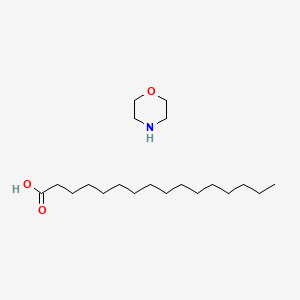![molecular formula C15H16N2OS B12660764 2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol CAS No. 84712-96-9](/img/structure/B12660764.png)
2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol is an organic compound with the molecular formula C15H16N2OS This compound features a phenylazo group attached to a phenyl ring, which is further connected to a thioether and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol typically involves the reaction of 4-(phenylazo)benzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite or zinc in acetic acid.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium dithionite, zinc in acetic acid.
Substitution: Acid chlorides, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Esters, ethers.
Scientific Research Applications
2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The thioether group can be oxidized to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylazo)phenol: Similar structure but lacks the thioether and ethanol groups.
4-(Phenylazo)benzoic acid: Contains a carboxylic acid group instead of the thioether and ethanol groups.
4-(Phenylazo)benzyl alcohol: Similar structure but lacks the thioether group.
Uniqueness
2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol is unique due to the presence of both the thioether and ethanol groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
84712-96-9 |
|---|---|
Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-[(4-phenyldiazenylphenyl)methylsulfanyl]ethanol |
InChI |
InChI=1S/C15H16N2OS/c18-10-11-19-12-13-6-8-15(9-7-13)17-16-14-4-2-1-3-5-14/h1-9,18H,10-12H2 |
InChI Key |
AZPMLJUDKMGFPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















